2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID
Description
This compound is a propanoic acid derivative with two key substituents:
- Position 2: A tertiary amine group via a 3-(diethylamino)propyl chain.
- Position 3: A carbamoyl group linked to a 3-nitrophenyl aromatic ring.
The diethylamino-propyl moiety enhances solubility in polar solvents and may facilitate interactions with biological targets (e.g., receptors or enzymes). Such structural features suggest applications in medicinal chemistry, particularly for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[3-(diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5/c1-3-20(4-2)10-6-9-18-15(17(23)24)12-16(22)19-13-7-5-8-14(11-13)21(25)26/h5,7-8,11,15,18H,3-4,6,9-10,12H2,1-2H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMWLRJVUGITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the diethylamino propylamine, which is then reacted with a nitrophenyl isocyanate to form the intermediate. This intermediate undergoes further reactions, including carbamoylation and propanoic acid formation, under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the process is monitored using advanced analytical techniques such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines and carbamoyl derivatives.
Scientific Research Applications
2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group can participate in redox reactions. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Nitrophenyl-Substituted Propanoic Acid Derivatives
Compounds with nitroaromatic substituents are often explored for their electronic and steric effects. Key examples include:
Structural Insights :
Amino-Substituted Propanoic Acids
Amino groups influence pharmacokinetics and pharmacodynamics. Notable analogs:
Functional Comparisons :
Carbamoyl-Containing Propanoic Acids
Carbamoyl groups are critical for hydrogen bonding and enzymatic recognition:
Key Differences :
- The target compound ’s nitro group may confer stronger electron-withdrawing effects than methoxy or sulfonamido groups, influencing reactivity in nucleophilic environments .
- Ureidoamide derivatives prioritize hydrolytic stability, whereas the target compound’s tertiary amine may facilitate pH-dependent solubility .
Biological Activity
2-{[3-(Diethylamino)propyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a compound of interest due to its potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H20N4O4
- Molecular Weight : 320.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various receptor systems. Research indicates that it may function as an antagonist or inhibitor in specific signaling pathways, particularly those involving:
- Prostaglandin receptors : The compound has shown binding affinity to EP receptors, which are involved in inflammatory responses and pain modulation .
- Nitric oxide synthase : Its nitrophenyl group may influence nitric oxide production, impacting vascular functions and inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antagonistic Effects : It has been evaluated for its antagonistic effects on EP receptors, particularly EP3, which plays a role in mediating pain and inflammation. The compound showed promising results in reducing receptor activation in cell lines .
In Vivo Studies
In vivo evaluations conducted on rat models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Efficacy in Pain Models : The compound was administered orally, demonstrating a reduction in pain responses comparable to established analgesics. The pharmacokinetic profile indicated good bioavailability and metabolic stability in liver microsomes .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A study involving chronic pain models indicated that administration of the compound led to a statistically significant reduction in pain scores compared to control groups, suggesting its utility as a novel analgesic agent.
- Anti-inflammatory Effects : In models of induced inflammation, the compound showed a reduction in inflammatory markers, supporting its potential application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
